3-Isopropyl-2-methylaniline
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Overview
Description
3-Isopropyl-2-methylaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an aniline group substituted with an isopropyl group at the third position and a methyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-methylaniline can be achieved through several methods. One common approach involves the nitration of an appropriate aromatic precursor followed by reduction to the corresponding amine. For instance, nitration of 3-isopropyl-2-methylbenzene can be followed by catalytic hydrogenation to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid, followed by reduction using hydrogen gas in the presence of a palladium catalyst .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used.
Major Products Formed
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Isopropyl-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of high-performance polymers and materials
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-methylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
2,6-Dimethylaniline: An aniline derivative with two methyl groups attached to the benzene ring
Uniqueness
3-Isopropyl-2-methylaniline is unique due to the specific positioning of the isopropyl and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C10H15N |
---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-6-10(11)8(9)3/h4-7H,11H2,1-3H3 |
InChI Key |
MRRMWDRBFHYYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(C)C |
Origin of Product |
United States |
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